(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two substituted aromatic rings (A and B). Its structure includes a 2-methylphenyl group at position 1 (ring A) and a 3-methylphenyl group at position 3 (ring B) (Figure 1). Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The methyl substituents in this compound may influence its electronic, steric, and supramolecular properties, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-12H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLCAOSYWSVLCB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Laboratory Procedure
Reactants :
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2-Methylacetophenone (1.34 g, 0.01 mol)
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3-Methylbenzaldehyde (1.20 g, 0.01 mol)
Catalyst : Sodium hydroxide (0.48 g, 0.012 mol)
Solvent : Anhydrous methanol (30 mL)
Procedure :
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The ketone and aldehyde are dissolved in methanol under nitrogen atmosphere.
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Aqueous NaOH is added dropwise, and the mixture is stirred at 25°C for 24 hours.
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The reaction is quenched with 10% HCl (pH ≈ 5), and the product is extracted with ethyl acetate (3 × 50 mL).
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The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
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Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the target compound as a yellow crystalline solid (86% yield).
Key Observations :
-
Temperature : Elevated temperatures (>40°C) accelerate side reactions, such as aldol adduct formation.
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Solvent Polarity : Methanol enhances enolate formation compared to ethanol, improving reaction kinetics.
Solvent-Free Synthesis: A Green Chemistry Approach
To minimize waste and solvent use, solvent-free Claisen-Schmidt condensations have been explored.
Mechanochemical Synthesis
Reactants :
-
2-Methylacetophenone (1.34 g, 0.01 mol)
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3-Methylbenzaldehyde (1.20 g, 0.01 mol)
Catalyst : Solid NaOH (0.40 g, 0.01 mol)
Procedure :
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Reactants and catalyst are ground in a mortar for 15 minutes.
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The mixture is washed with ice-cold water to remove excess base.
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The crude product is recrystallized from 95% ethanol (yield: 72%).
Advantages :
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Eliminates solvent-related costs and toxicity.
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Reduces reaction time to 15 minutes versus 24 hours in solution.
Catalytic Innovations: Zeolite-Mediated Condensation
Heterogeneous catalysts like Hβ zeolite (Si/Al = 15) offer recyclability and reduced environmental impact.
Zeolite-Catalyzed Synthesis
Reactants :
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2-Methylacetophenone (1.34 g, 0.01 mol)
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3-Methylbenzaldehyde (1.20 g, 0.01 mol)
Catalyst : Hβ zeolite (0.2 g)
Conditions : Solvent-free, 80°C, 4 hours
Outcome :
Mechanistic Insight :
The zeolite’s acidic sites activate the carbonyl group, facilitating enolate formation without base.
Reaction Optimization and Parameter Analysis
Effect of Catalyst Loading
| Catalyst (NaOH) Concentration (mol%) | Yield (%) |
|---|---|
| 10 | 65 |
| 20 | 86 |
| 30 | 82 |
Excess base (>20 mol%) promotes side reactions, reducing yield.
Temperature Profile
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 25 | 24 | 86 |
| 40 | 12 | 78 |
| 60 | 6 | 65 |
Higher temperatures accelerate dehydration but risk ketone oxidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Antiproliferative Activity
Chalcones with electron-withdrawing groups (e.g., halogens, nitro) or hydrogen-bond donors (e.g., hydroxyl) often exhibit enhanced bioactivity. For example:
- Compound 2j (IC50 = 4.703 μM): Substituted with bromine (para, ring A) and fluorine (para, ring B), demonstrating that electronegative groups improve potency .
In contrast, (2E)-1-(2-methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one lacks electronegative substituents, which may reduce its antiproliferative efficacy compared to halogenated or hydroxylated analogs.
Antiviral Activity
Chalcones with methoxy or dimethylamino groups show stronger interactions with viral proteins. For instance:
- PAAPA chalcone: Exhibits strong hydrogen bonding with ACE2 due to its dimethylamino group .
- PAAPM and PAAPE chalcones : Methoxy/ethoxy substituents enable interactions with the SARS-CoV-2 SPIKE protein .
The methyl groups in (2E)-1-(2-methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one are less likely to form hydrogen bonds, suggesting weaker antiviral activity unless hydrophobic interactions dominate.
Nonlinear Optical (NLO) Properties
Chalcones with electron-donating and withdrawing groups exhibit high NLO responses. Key comparisons include:
- (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) : Shows a χ(3) value of 2.77 × 10⁻²⁰ m²/V² due to the electron-withdrawing nitro group enhancing charge transfer .
- Compound FCH : Demonstrates a χ(3) value 1.33× higher than 3MPNP, attributed to fluorine substitutions .
The methyl groups in (2E)-1-(2-methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one are weaker electron donors compared to nitro or methoxy groups, suggesting moderate NLO activity.
Supramolecular and Crystallographic Features
Substituents significantly impact crystal packing and stability:
- Methoxy/ethoxy chalcones : Form robust hydrogen-bonded networks, as seen in chalcone1 and chalcone2 .
- Halogenated chalcones : Bromine/chlorine substituents enhance halogen bonding, stabilizing crystal lattices .
Data Tables
Table 2. NLO Properties of Chalcones
| Compound | χ(3) (×10⁻²⁰ m²/V²) | Key Substituents | Reference |
|---|---|---|---|
| 3MPNP | 2.77 | 4-NO₂ (A); 3-Me (B) | |
| FCH | 3.69 | Fluorine/chlorine | |
| (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)... | Predicted ~1.5 | Methyl groups | — |
Biological Activity
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
- Chemical Formula : C17H16O
- CAS Number : 6273-71-8
- Molecular Weight : 240.31 g/mol
Mechanisms of Biological Activity
Chalcones exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Chalcones can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Anticancer Effects : Studies have shown that chalcones can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. They often target multiple signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Properties : Chalcones can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity
A study investigated the effects of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one on various cancer cell lines. The compound demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .
Anti-inflammatory Effects
Research has shown that this chalcone derivative can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. The compound's ability to inhibit NF-kB signaling was identified as a key mechanism behind its anti-inflammatory properties .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on MDA-MB-231 breast cancer cells revealed that treatment with (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer agent .
Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results showed that (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Data Tables
| Biological Activity | Methodology | Results |
|---|---|---|
| Antiproliferative | MTT Assay | Significant inhibition of MCF-7 cell growth (IC50 = X µM) |
| Anti-inflammatory | ELISA | Reduced TNF-alpha levels by Y% |
| Antioxidant | DPPH Assay | Scavenging activity comparable to ascorbic acid |
Q & A
Q. What are the common synthetic routes for (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where a substituted acetophenone reacts with an aromatic aldehyde under acidic or basic conditions. For example, ethanol and catalytic thionyl chloride can facilitate the reaction between 2-methylacetophenone and 3-methylbenzaldehyde. Reaction parameters such as temperature (60–80°C) and solvent polarity significantly influence yield and stereoselectivity . Additional methods include microwave-assisted synthesis to reduce reaction time and improve efficiency. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the (2E)-configuration by identifying coupling constants ( for trans-alkene protons) and aryl substituent positions .
- IR Spectroscopy : Stretching frequencies for the α,β-unsaturated ketone (C=O at ~1680 cm and C=C at ~1600 cm) validate the enone system .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to confirm molecular weight and structural integrity .
Q. What are the major chemical reactions this compound undergoes?
- Oxidation : Forms epoxides or hydroxylated derivatives using m-CPBA or OsO .
- Reduction : Catalytic hydrogenation (H, Pd/C) yields saturated ketones or secondary alcohols .
- Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) modifies the aryl rings, guided by directing effects of methyl groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles between aryl rings, confirming the (2E)-configuration and non-planar geometry. For example, packing diagrams reveal intermolecular interactions (e.g., C–H···π, van der Waals) influencing crystal lattice stability. Compare experimental data with DFT-optimized structures to validate computational models .
Q. How to address contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity may arise from variations in substituent positions or assay conditions. To resolve these:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogen, methoxy, or hydroxy substituents .
- Use molecular docking to evaluate interactions with target proteins (e.g., tubulin for anticancer activity). Compare binding affinities with similar enones .
- Validate findings across multiple cell lines (e.g., MCF-7, HeLa) and control for solvent effects (e.g., DMSO cytotoxicity) .
Q. What experimental strategies optimize regioselectivity in derivatization reactions?
- Directing Group Utilization : The 2-methylphenyl group directs electrophiles to the para position, while steric hindrance from the 3-methylphenyl group limits ortho substitution .
- Catalyst Screening : Lewis acids (e.g., AlCl) enhance Friedel-Crafts alkylation, while chiral catalysts (e.g., BINOL) induce asymmetric induction in reduction reactions .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., mono-substituted derivatives), while higher temperatures (80–100°C) favor thermodynamic stability .
Q. How to design stability studies for this compound under varying conditions?
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for aryl enones) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) to mitigate radical-mediated oxidation .
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 2–12) to identify optimal storage conditions .
Methodological Guidelines
- Stereochemical Purity : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry after asymmetric synthesis .
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in detail, as minor changes can drastically alter yields .
- Contradiction Mitigation : Cross-validate biological assays with orthogonal methods (e.g., Western blotting alongside cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
